5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planarity of the aromatic rings, the hybridization of the nitrogen atoms in the pyrazole ring, and the orientation of the methoxy and tosyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the electron-donating methoxy group, and the electron-withdrawing tosyl group. The pyrazole ring could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and tosyl groups could affect its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Annular Tautomerism of NH-Pyrazoles
Research by Cornago et al. (2009) explored the annular tautomerism of NH-pyrazoles, revealing insights into their structural stability and hydrogen bonding patterns, potentially relevant for understanding the behavior of 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole derivatives (Cornago et al., 2009).
Nonlinear Optical Properties
Tamer et al. (2015) conducted a study on the nonlinear optical properties of a structurally similar compound, providing valuable information on its potential in optical applications (Tamer et al., 2015).
Cytotoxicity of Pyrazole Derivatives
Hassan et al. (2014) investigated the cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, indicating potential therapeutic applications for compounds related to this compound (Hassan et al., 2014).
Corrosion Inhibition Performance
Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives, suggesting the potential of pyrazole derivatives in protecting metals against corrosion (Yadav et al., 2016).
Schiff Base Compounds and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using pyrazole derivatives, evaluating their antimicrobial activity and highlighting the broad potential of pyrazole-based compounds in developing new antimicrobial agents (Puthran et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-8-14-21(15-9-17)29(26,27)25-23(19-10-12-20(28-2)13-11-19)16-22(24-25)18-6-4-3-5-7-18/h3-15,23H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPXLYWGFALLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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